Metoprolol

Beschreibung

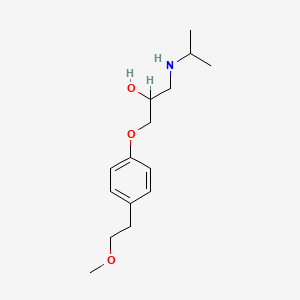

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023309 | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398ºC (estimate) | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

51384-51-1, 37350-58-6 | |

| Record name | Metoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoprolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOPROLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoprolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pharmacodynamics of Metoprolol's Enantiomers in Cardiac Tissue: A Technical Guide

Introduction

Metoprolol is a widely prescribed beta-adrenergic antagonist, recognized for its cardioselective properties in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It is administered clinically as a racemic mixture, containing equal parts of two stereoisomers: (S)-metoprolol and (R)-metoprolol.[3][4][5] These enantiomers, while chemically similar, exhibit profound differences in their spatial arrangement, leading to distinct pharmacodynamic profiles, particularly within cardiac tissue. The therapeutic efficacy of this compound is overwhelmingly attributed to one enantiomer, highlighting the critical importance of stereochemistry in pharmacology. This guide provides an in-depth examination of the differential pharmacodynamics of this compound's enantiomers, focusing on their interaction with cardiac beta-adrenergic receptors and the subsequent cellular signaling cascades.

Stereoselectivity in Beta-Adrenergic Receptor Binding

The primary mechanism of action for this compound is the competitive blockade of β1-adrenergic receptors, which are the predominant subtype in cardiac tissue.[1][5] The interaction between this compound and these receptors is highly stereoselective. The (S)-enantiomer possesses a significantly greater affinity for β1-adrenoceptors compared to the (R)-enantiomer.

Research using radioligand binding techniques has quantified this disparity. In membranes prepared from guinea-pig left ventricular tissue, the β1-adrenoceptor affinity for (S)-metoprolol was found to be approximately 500 times greater than that of the (R)-form.[6] While (S)-metoprolol shows a clear preference for β1 over β2 receptors (about 30-fold selectivity), the (R)-enantiomer is almost non-selective.[6] This demonstrates that the binding of this compound to the β1-receptor has a much stricter steric requirement than its binding to the β2-receptor.[6]

Data Presentation: Binding Affinities of this compound Enantiomers

The following table summarizes the quantitative data on the binding affinities of (S)- and (R)-metoprolol to β1 and β2-adrenoceptors. Affinity is expressed as the -log of the equilibrium dissociation constant (Kd). A higher value indicates greater binding affinity.

| Enantiomer | Receptor Subtype | Tissue Source | -log Kd (Affinity) | Reference |

| (S)-Metoprolol | β1-adrenoceptor | Guinea-pig left ventricle | 7.73 ± 0.10 | [6] |

| (R)-Metoprolol | β1-adrenoceptor | Guinea-pig left ventricle | 5.00 ± 0.06 | [6] |

| (S)-Metoprolol | β2-adrenoceptor | Guinea-pig soleus muscle | 6.28 ± 0.06 | [6] |

| (R)-Metoprolol | β2-adrenoceptor | Guinea-pig soleus muscle | 4.52 ± 0.09 | [6] |

Differential Pharmacodynamic Effects on Cardiac Function

The profound difference in receptor affinity directly translates to disparate pharmacodynamic effects in cardiac tissue. The β1-blocking activity, which is responsible for the therapeutic effects of this compound (e.g., reduction in heart rate and contractility), resides almost exclusively in the (S)-enantiomer.[3][4][7] The (R)-enantiomer contributes negligibly to the cardioselective blockade.

Consequently, chirally pure (S)-metoprolol has been shown to be as effective as racemic this compound at half the dose in clinical settings for treating conditions like hypertension and angina.[3][4][8] The administration of the (R)-enantiomer within the racemic mixture is often considered needless, potentially increasing the risk of side effects due to its weak β2-blocking activity and loss of cardioselectivity at higher doses.[3][4] However, it is noteworthy that non-specific cardiodepressive effects observed at very high doses of this compound occur similarly for both enantiomers.[6]

Data Presentation: In Vivo β1-Blocking Potency

The following table presents data on the in vivo potency of the enantiomers in reducing heart rate in response to sympathetic nerve stimulation in an anesthetized cat model. Potency is expressed as the -log of the intravenous dose (in µmol/kg) required to cause a 50% reduction in the heart rate response (ED50).

| Enantiomer | Parameter | Potency (-log ED50) | Reference |

| (S)-Metoprolol | Reduction of Heart Rate | 0.94 ± 0.04 | [6] |

| (R)-Metoprolol | Reduction of Heart Rate | -0.85 ± 0.05 | [6] |

Impact on Cardiac Signaling Pathways

In cardiomyocytes, β1-adrenergic receptors are coupled to the stimulatory G-protein (Gs). Activation of this pathway by catecholamines (like norepinephrine) triggers a signaling cascade that increases cardiac function.[5]

-

Agonist Binding: Norepinephrine binds to the β1-adrenergic receptor.

-

Gs Protein Activation: The receptor activates the Gs protein.

-

Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5]

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Phosphorylation: PKA phosphorylates key intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium, which in turn enhances heart rate (chronotropy) and contractility (inotropy).[1]

(S)-metoprolol acts as a competitive antagonist at the β1-receptor, blocking the binding of norepinephrine and thus inhibiting this entire downstream signaling cascade. This blockade is the molecular basis for its therapeutic effects.

Visualization: β1-Adrenergic Signaling Pathway

Caption: β1-adrenergic receptor signaling cascade and point of inhibition by (S)-metoprolol.

Experimental Protocols

The characterization of the pharmacodynamics of this compound enantiomers relies on a suite of established in vitro and in vivo experimental protocols.

A. Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of drugs for their receptors.

-

Objective: To quantify the binding affinity (Kd) of (S)- and (R)-metoprolol to β1 and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Homogenize cardiac tissue (e.g., guinea-pig left ventricle, rich in β1 receptors) in a buffer solution. Centrifuge the homogenate to pellet the cellular debris, then resuspend and centrifuge at high speed to isolate the membrane fraction containing the receptors.

-

Competition Binding: Incubate the prepared membranes with a constant concentration of a high-affinity radioligand (e.g., [125I]-(S)-pindolol) and varying concentrations of the unlabeled competitor drug ((S)-metoprolol or (R)-metoprolol).

-

Separation: After reaching equilibrium, rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.[6]

-

Visualization: Radioligand Binding Assay Workflow

Caption: General workflow for a competitive radioligand binding assay.

B. Adenylyl Cyclase (AC) Activity Assays

These functional assays measure the ability of a compound to modulate the activity of a key downstream effector in the β-adrenergic pathway.

-

Objective: To determine the functional antagonism of (S)- and (R)-metoprolol by measuring their effect on adenylyl cyclase activity.

-

Methodology:

-

Reaction Setup: In assay tubes, combine cardiac membranes, a buffer containing ATP and an ATP-regenerating system, and MgCl2.

-

Inhibition: Add varying concentrations of (S)- or (R)-metoprolol to the tubes.

-

Stimulation: Initiate the reaction by adding a β-agonist (e.g., isoproterenol) to stimulate AC activity. Often, [α-32P]ATP is used as a substrate to produce radiolabeled [32P]cAMP.[9]

-

Termination: Stop the reaction after a defined incubation period (e.g., 10-15 minutes at 30°C) by adding a stop solution (e.g., containing unlabeled cAMP and SDS).

-

cAMP Separation: Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP and other metabolites. A common method involves sequential column chromatography over Dowex and alumina columns.[9][10]

-

Quantification: Measure the radioactivity of the purified cAMP fraction using liquid scintillation counting.

-

Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated AC activity by each enantiomer to calculate potency values (e.g., IC50).

-

Visualization: Adenylyl Cyclase Assay Workflow

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound tartrate vs. succinate: Differences in uses and effects [medicalnewstoday.com]

- 3. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indian Heart Jouranl 143-145 [indianheartjournal.com]

- 8. Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate this compound ER tablet in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Metoprolol Succinate vs. Tartrate: A Comprehensive Technical Examination of Their Core Chemical and Pharmacokinetic Differences

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the fundamental chemical and pharmacokinetic distinctions between metoprolol succinate and this compound tartrate. By examining their core chemical properties, this document elucidates how these differences translate into distinct clinical applications and therapeutic profiles. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physicochemical Distinctions

The active moiety in both formulations is the cardioselective β₁-adrenergic receptor blocker, this compound. The primary chemical difference lies in the acid salt used: succinic acid for this compound succinate and tartaric acid for this compound tartrate. This seemingly subtle variation in salt form leads to significant differences in their physicochemical properties, which in turn dictates their formulation and pharmacokinetic behavior.

This compound succinate is formulated as an extended-release product, while this compound tartrate is an immediate-release formulation.[1][2][3] The choice of the succinate salt, which is less soluble than the tartrate salt, is key to achieving a slower dissolution and a more sustained release of the drug over a longer period.[4]

A crystallographic study has revealed that while both salts have similar crystal structures at the molecular level, this compound succinate exhibits a slightly greater cohesive energy. This study also highlighted different macroscopic behaviors upon temperature changes, which can be relevant in the manufacturing and formulation processes.

Below is a summary of the key physicochemical properties of the two salts:

| Property | This compound Succinate | This compound Tartrate | Reference(s) |

| Molecular Formula | C₃₄H₅₆N₂O₁₀ | C₃₄H₅₆N₂O₁₂ | [5][6] |

| Molecular Weight | 652.8 g/mol | 684.8 g/mol | [5][6] |

| Active Moiety | This compound | This compound | |

| Salt Form | Succinate | Tartrate | [1][2] |

| Aqueous Solubility | Less soluble | More soluble | [4] |

| pKa (this compound) | 9.6 | 9.6 |

Comparative Pharmacokinetics

The differing salt forms and formulations of this compound succinate and tartrate lead to distinct pharmacokinetic profiles. This compound succinate, as an extended-release formulation, is designed for once-daily administration and provides a more consistent plasma concentration over a 24-hour period.[4] In contrast, the immediate-release nature of this compound tartrate necessitates more frequent dosing, typically twice daily, and results in more pronounced peaks and troughs in plasma concentration.[1]

The half-life of this compound succinate is generally longer, in the range of 3-7 hours, compared to this compound tartrate's half-life of 3-4 hours.[1] A head-to-head study comparing extended-release this compound succinate (100 mg once daily) with immediate-release this compound tartrate (50 mg twice daily) demonstrated that the succinate formulation resulted in a significantly lower peak plasma concentration (Cmax) and a smoother plasma concentration profile over 24 hours.

The following table summarizes the key pharmacokinetic parameters:

| Parameter | This compound Succinate (Extended-Release) | This compound Tartrate (Immediate-Release) | Reference(s) |

| Dosing Frequency | Once daily | Twice daily | [1] |

| Absorption | Slow and sustained | Rapid | |

| Half-life (t½) | 3-7 hours | 3-4 hours | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~6-12 hours | ~1-2 hours | |

| Peak Plasma Concentration (Cmax) | Lower | Higher | |

| Plasma Concentration Fluctuation | Minimal | Significant peaks and troughs | |

| Relative Bioavailability | 68-102% of immediate-release | 100% (reference) |

Experimental Protocols

In Vitro Dissolution Testing

-

Apparatus: USP Apparatus 2 (Paddles)

-

Medium: Phosphate buffer, pH 6.8 (500 mL)

-

Rotation Speed: 50 rpm

-

Sampling Times: 1, 4, 8, and 24 hours

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Apparatus: USP Apparatus 2 (Paddles)

-

Medium: Simulated gastric fluid (without enzymes) or phosphate buffer pH 6.8 (900 mL)

-

Rotation Speed: 50 rpm

-

Sampling Times: Aliquots are typically withdrawn at frequent intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to characterize the rapid release profile.

-

Analytical Method: HPLC with UV detection.

Bioavailability Study Protocol (Comparative, Crossover Design)

A typical comparative bioavailability study would involve a randomized, two-period, two-sequence crossover design in healthy adult volunteers.

-

Study Population: Healthy male and/or female volunteers, typically non-smokers, within a specified age and BMI range. Subjects would be screened for any medical conditions or use of concomitant medications that could interfere with the study.

-

Dosing: Subjects would receive a single oral dose of either this compound succinate extended-release or this compound tartrate immediate-release tablets under fasting conditions. After a washout period of at least one week, they would receive the alternate formulation.

-

Blood Sampling: Blood samples would be collected via an indwelling cannula at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to adequately capture the absorption, distribution, and elimination phases of both formulations.

-

Plasma Analysis: Plasma concentrations of this compound would be determined using a validated HPLC method with UV or fluorescence detection.

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated from the plasma concentration-time data for each subject and formulation: Cmax, Tmax, Area Under the Curve from time zero to the last measurable concentration (AUC₀-t), and Area Under the Curve extrapolated to infinity (AUC₀-∞).

-

Statistical Analysis: The bioequivalence of the two formulations would be assessed by comparing the 90% confidence intervals for the ratio of the log-transformed AUC and Cmax values.

High-Performance Liquid Chromatography (HPLC) Method for this compound in Plasma

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH.

-

Detection: UV detection at a wavelength of approximately 275 nm or fluorescence detection.

-

Internal Standard: A suitable internal standard (e.g., pinacidil monohydrate) would be used for quantification.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction would be employed to extract this compound from the plasma matrix before injection into the HPLC system.

Mandatory Visualizations

Caption: Crossover Bioavailability Study Workflow.

Caption: this compound's Mechanism of Action.

Conclusion

The fundamental chemical difference between this compound succinate and this compound tartrate, residing in their salt forms, has profound implications for their formulation, pharmacokinetic profiles, and clinical use. The lower aqueous solubility of the succinate salt allows for an extended-release formulation that provides consistent plasma levels with once-daily dosing, which is particularly beneficial for the management of chronic conditions like heart failure. Conversely, the higher solubility of the tartrate salt is suitable for an immediate-release formulation, which allows for rapid therapeutic effects and dose titration in acute settings such as myocardial infarction. A thorough understanding of these core differences is essential for researchers, scientists, and drug development professionals in the rational design and clinical application of cardiovascular therapies.

References

In-Vitro Characterization of Metoprolol's Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β-1 adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases. Its clinical efficacy and safety profile are influenced by its extensive metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's principal metabolites, α-hydroxythis compound and O-demethylthis compound. Understanding the formation kinetics and pharmacological activity of these metabolites is crucial for a comprehensive assessment of this compound's disposition and its clinical implications, including inter-individual variability in drug response.

This compound Metabolism Overview

This compound is primarily metabolized in the liver through two main pathways: α-hydroxylation and O-demethylation.[1] The key enzyme responsible for these transformations is CYP2D6.[2] Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which in turn affects this compound's plasma concentrations and clinical outcomes.[2][3]

The main metabolites formed are:

-

α-Hydroxythis compound: Formed via hydroxylation of the ethyl side chain.

-

O-Demethylthis compound: Formed via demethylation of the ether group.

While α-hydroxythis compound is considered to possess some pharmacological activity, it is significantly less potent than the parent drug.[4] O-demethylthis compound is generally considered to have negligible pharmacological activity.[1]

Quantitative In-Vitro Data

The following tables summarize the key in-vitro parameters for the formation and activity of this compound and its metabolites.

Table 1: In-Vitro Kinetic Parameters for the Formation of α-Hydroxythis compound by CYP2D6 Variants

| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (CLint) (μL/min/pmol CYP2D6) | Relative CLint (%) |

| CYP2D61 (Wild Type) | 7.8 ± 1.5 | 15.6 ± 0.8 | 2.00 | 100 |

| CYP2D62 | 9.2 ± 1.8 | 13.8 ± 0.9 | 1.50 | 75 |

| CYP2D610 | 12.5 ± 2.5 | 2.2 ± 0.2 | 0.18 | 9 |

| CYP2D639 | 10.1 ± 2.1 | 6.0 ± 0.5 | 0.59 | 30 |

Data sourced from a study on the comparative metabolism of this compound by four CYP2D6 allelic variants in vitro.

Table 2: Pharmacological Activity of this compound and its Metabolites at the β1-Adrenergic Receptor

| Compound | Parameter | Value | Species |

| (S)-Metoprolol | -log Ki | 7.73 ± 0.10 | Guinea Pig |

| (R)-Metoprolol | -log Ki | 5.00 ± 0.06 | Guinea Pig |

| α-Hydroxythis compound | β1-blocking activity | ~1/10th of this compound | Dog |

| O-Demethylthis compound | Pharmacological activity | Negligible | - |

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of this compound Metabolism by Recombinant CYP2D6

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the formation of α-hydroxythis compound and O-demethylthis compound from this compound using recombinant human CYP2D6.

1. Materials and Reagents:

-

Recombinant human CYP2D6 enzyme (e.g., in baculovirus-infected insect cell microsomes)

-

This compound (substrate)

-

α-Hydroxythis compound and O-demethylthis compound standards

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a series of this compound solutions in potassium phosphate buffer at concentrations ranging from below to above the expected Km value.

-

In a microcentrifuge tube, pre-incubate the recombinant CYP2D6 enzyme, the NADPH regenerating system, and the buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound solution to the pre-incubated mixture. The final incubation volume is typically 200 µL.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes), ensuring that the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of α-hydroxythis compound and O-demethylthis compound.

-

Generate a standard curve for each metabolite using the respective reference standards.

-

Analyze the samples from the incubation experiment.

4. Data Analysis:

-

Calculate the rate of metabolite formation (V) at each substrate concentration.

-

Plot the reaction velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

-

Calculate the intrinsic clearance (CLint) as Vmax / Km.

Protocol 2: β1-Adrenergic Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound's metabolites for the human β1-adrenergic receptor.

1. Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol)

-

Unlabeled competitor ligands (this compound, α-hydroxythis compound, O-demethylthis compound)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

2. Assay Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligands.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the varying concentrations of the competitor ligands.

-

To determine non-specific binding, include wells with a high concentration of a potent unlabeled antagonist (e.g., propranolol).

-

To determine total binding, include wells with only the radioligand and cell membranes.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

This compound Metabolism Pathway

In-Vitro Metabolism Experimental Workflow

β1-Adrenergic Receptor Signaling Pathway

Conclusion

The in-vitro characterization of this compound's metabolites, α-hydroxythis compound and O-demethylthis compound, is essential for a complete understanding of its pharmacology. The primary metabolic pathway via CYP2D6 leads to the formation of these metabolites, with genetic polymorphisms in the enzyme significantly influencing the metabolic ratio and, consequently, the parent drug's exposure. While α-hydroxythis compound exhibits weak pharmacological activity, O-demethylthis compound is considered inactive. The provided experimental protocols offer a framework for the in-vitro assessment of these metabolites, and the visualizations illustrate the key metabolic and signaling pathways. Further research to precisely quantify the binding affinities and functional potencies of these metabolites at the human β1-adrenergic receptor would provide a more complete picture of their potential contribution to the overall clinical effects of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomic profiling of this compound hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Molecular Blueprint of Metoprolol's Cardioselectivity in Preclinical Models

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metoprolol, a cornerstone in cardiovascular therapy, exhibits a remarkable clinical advantage through its cardioselectivity—a preferential antagonism of β1-adrenergic receptors (β1-ARs) concentrated in the heart muscle, over β2-adrenergic receptors (β2-ARs) prevalent in bronchial and vascular smooth muscle. This selectivity minimizes off-target effects, such as bronchoconstriction, which can be detrimental in patients with respiratory conditions. This technical guide delves into the molecular underpinnings of this compound's cardioselectivity, drawing upon data from preclinical models. We will explore the structural nuances of β-adrenergic receptor subtypes, dissect the downstream signaling cascades, present quantitative binding affinity and functional data, and provide detailed experimental protocols to empower further research in this domain.

The Molecular Basis of β1-Adrenergic Receptor Selectivity

The cardioselectivity of this compound is not an incidental attribute but is rooted in the subtle yet significant structural differences between β1 and β2 adrenergic receptors. Both are G-protein coupled receptors (GPCRs) with a characteristic seven-transmembrane domain structure. However, variations in the amino acid sequences of these transmembrane helices create a unique ligand-binding pocket for each subtype.

Preclinical studies utilizing chimeric β1/β2 receptors have pinpointed specific domains critical for antagonist selectivity. Research indicates that transmembrane regions VI and VII are particularly important in determining the binding specificity for β1-selective antagonists like this compound[1][2]. The chemical structure of this compound, specifically its para-substituted phenoxypropylamine backbone, is believed to form more favorable interactions with the amino acid residues within the β1-AR binding pocket compared to the β2-AR pocket. The S-enantiomer of this compound is primarily responsible for the β1-blocking activity, exhibiting a significantly higher affinity for the β1-receptor than the R-enantiomer[3][4]. It is this stereospecific and structurally-driven higher binding affinity that forms the molecular basis of its cardioselective action.

Intracellular Signaling Pathways: The Consequence of Blockade

In cardiomyocytes, the stimulation of β1-adrenergic receptors by endogenous catecholamines, such as norepinephrine and epinephrine, triggers a well-defined signaling cascade. This pathway is pivotal in regulating heart rate (chronotropy) and contractility (inotropy).

-

Activation: Catecholamine binding to the β1-AR induces a conformational change in the receptor.

-

G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility and heart rate[5].

This compound, as a competitive antagonist, binds to the β1-AR but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor's binding site, it prevents catecholamines from binding and initiating this signaling cascade, thereby reducing heart rate, contractility, and blood pressure[6].

Quantitative Analysis of this compound's Cardioselectivity

The cardioselectivity of this compound is quantified in preclinical models by comparing its binding affinity (Ki) or inhibitory potency (IC50) for β1-ARs versus β2-ARs. A higher β1/β2 affinity ratio indicates greater cardioselectivity.

Table 1: this compound Binding Affinity (Ki) in Preclinical Models

The equilibrium dissociation constant (Ki) represents the concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Preclinical Model | Tissue/Cell Line | Ki (nM) | Selectivity (β2 Ki / β1 Ki) | Reference |

| S-Metoprolol | β1-AR | Guinea Pig | Left Ventricle | 18.6 | ~28 | [3][4] |

| S-Metoprolol | β2-AR | Guinea Pig | Soleus Muscle | 525 | [3][4] | |

| R-Metoprolol | β1-AR | Guinea Pig | Left Ventricle | 10,000 | ~3 | [3][4] |

| R-Metoprolol | β2-AR | Guinea Pig | Soleus Muscle | 30,200 | [3][4] | |

| This compound (racemic) | β1-AR | Rat | Ventricular Myocardium | - | ~30 | [7] |

| This compound (racemic) | β2-AR | Rat | Uterus | - | [7] | |

| This compound | β1-AR | Recombinant | COS-7 Cells (Human) | - | ~5 | [8] |

| This compound | β2-AR | Recombinant | COS-7 Cells (Human) | - | [8] |

Note: Ki values can be calculated from reported -log equilibrium dissociation constants. The selectivity ratio provides a direct measure of cardioselectivity.

Table 2: this compound Functional Potency (IC50) in Preclinical Models

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Parameter | Preclinical Model | Effect Measured | IC50 (ng/mL) | Reference |

| Chronotropic Potency | Fructose-fed Hypertensive Rats | Heart Rate Reduction | 123 ± 15 | [9][10] |

| Chronotropic Potency | Control Rats | Heart Rate Reduction | 216 ± 36 | [9][10] |

Key Experimental Protocols

The determination of this compound's cardioselectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays.

Radioligand Binding Assay

This assay directly measures the binding affinity of a drug to its receptor.

Objective: To determine the Ki of this compound for β1 and β2 adrenergic receptors.

Principle: This is a competitive binding assay where a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol), which binds to both β1 and β2 receptors, competes for binding with increasing concentrations of unlabeled this compound. The amount of radioactivity bound to the receptors is measured, and the data is used to calculate the IC50, from which the Ki can be derived.

Methodology:

-

Membrane Preparation:

-

Harvest tissues rich in the target receptors (e.g., guinea pig left ventricle for β1, guinea pig soleus muscle or lung for β2)[3][4].

-

Homogenize the tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA)[11].

-

Perform differential centrifugation to isolate the membrane fraction containing the receptors[12].

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay)[11].

-

-

Binding Reaction:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add membrane preparation, radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., propranolol) to saturate all receptors[12].

-

Competitor Wells: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[11].

-

-

Separation and Detection:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand[11].

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Perfused Heart (Langendorff) Functional Assay

This ex vivo assay assesses the functional consequences of β-receptor blockade on cardiac performance.

Objective: To evaluate the antagonist effect of this compound on agonist-induced changes in heart rate and contractility.

Principle: An isolated heart is retrogradely perfused via the aorta with an oxygenated physiological salt solution, allowing it to continue beating outside the body. This preparation allows for the direct measurement of cardiac parameters in a controlled environment, free from systemic neuronal and hormonal influences. The effects of a β-agonist (e.g., isoproterenol) on heart rate and contractility are measured in the absence and presence of this compound to determine its inhibitory potency[13][14][15].

Methodology:

-

Heart Isolation and Perfusion:

-

Anesthetize a preclinical model animal (e.g., rat or guinea pig) and rapidly excise the heart.

-

Immediately cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution. The retrograde pressure closes the aortic valve and forces the perfusate into the coronary arteries, sustaining the myocardium[13].

-

-

Data Acquisition:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile force (Left Ventricular Developed Pressure, LVDP) and its rate of change (dP/dt).

-

Record heart rate using ECG electrodes or from the pressure signal.

-

Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

-

-

Experimental Protocol:

-

Generate a cumulative concentration-response curve for a non-selective β-agonist like isoproterenol, measuring the increase in heart rate and LVDP.

-

Wash out the agonist and allow the heart to return to baseline.

-

Introduce a fixed concentration of this compound into the perfusate and allow it to equilibrate.

-

Repeat the cumulative concentration-response curve for isoproterenol in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.

-

This can be repeated with different concentrations of this compound to perform a Schild analysis and calculate the pA2 value, a measure of antagonist potency.

-

-

Data Analysis:

-

Measure baseline and peak responses for heart rate and LVDP at each agonist concentration.

-

Plot the percentage of maximal response against the log concentration of the agonist.

-

Compare the EC50 values (concentration of agonist that produces 50% of the maximal response) in the absence and presence of this compound to quantify the degree of antagonism.

-

Conclusion

The cardioselectivity of this compound is a well-defined pharmacological property with a clear molecular basis, demonstrable in a variety of preclinical models. Its preferential, high-affinity binding to β1-adrenergic receptors, driven by specific structural interactions within the receptor's ligand-binding pocket, effectively blocks the downstream Gs-cAMP-PKA signaling pathway in cardiomyocytes. This selective antagonism is quantifiable through in vitro binding assays and its functional consequences are readily observable in ex vivo cardiac preparations. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the nuanced molecular interactions that govern the therapeutic efficacy and safety profile of cardioselective β-blockers.

References

- 1. Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo pharmacodynamic properties of this compound in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Langendorff heart - Wikipedia [en.wikipedia.org]

- 14. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Initial Studies on Metoprolol's Effects on Renin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a selective β1-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. One of its primary mechanisms of action in the treatment of hypertension is its ability to reduce plasma renin activity (PRA), thereby influencing the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide provides an in-depth analysis of the initial studies that elucidated the effects of this compound on renin release. The document summarizes quantitative data, details experimental protocols from seminal studies, and provides visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound competitively blocks β1-adrenergic receptors, which are found in high density in the juxtaglomerular cells of the kidney. The stimulation of these receptors by catecholamines, such as norepinephrine and epinephrine, is a primary trigger for renin release. By inhibiting this stimulation, this compound effectively reduces the secretion of renin into the bloodstream. This action leads to a cascade of effects, including reduced conversion of angiotensinogen to angiotensin I, and subsequently, decreased production of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone.[1][2]

Quantitative Data from Early Clinical Trials

The initial clinical investigations into this compound's effects on renin release provided crucial quantitative data that established its efficacy. The following tables summarize key findings from these early studies.

| Study Population | This compound Dosage | Duration of Treatment | Change in Plasma Renin Activity (PRA) | Reference |

| Patients with Essential Hypertension | 25 mg t.i.d. for 1 week, then 100 mg t.i.d. for 5 weeks | 6 weeks | Lying: -67 ± 1.9% Standing: -71 ± 1.2% | [3] |

| Thiazide-Resistant Hypertensive Patients | 200 mg/day (in 12 patients) 300-400 mg/day (in 8 patients) | 1 week | -48% (p < 0.001) | [4] |

| Thiazide-Resistant Hypertensive Patients | 200-400 mg/day | 4 weeks | Initial decrease, but levels gradually rose to near control by the fourth week. | [4] |

| Study Population | Treatment | Time Point | Change in Plasma Renin Activity (PRA) from Baseline | Reference |

| Chronic Heart Failure Patients (on ACE inhibitors) | This compound 50 mg or Carvedilol 25 mg twice daily | 4 weeks | -2.0 ± 0.6 nmol/L/hour (p = 0.006) | [5] |

| 12 weeks | -1.1 ± 0.6 nmol/L/hour (p = 0.08) | [5] | ||

| 52 weeks | +1.05 ± 0.6 nmol/L/hour (p = 0.13, not significant) | [5] |

Experimental Protocols

The methodologies employed in the initial studies were foundational in understanding this compound's impact on renin. Below are detailed protocols from a representative early clinical trial and an in-vitro study.

Clinical Trial Protocol: this compound in Essential Hypertension

This protocol is based on the study conducted with 16 patients with essential hypertension.[3]

-

Patient Selection: 16 patients with diagnosed essential hypertension.

-

Study Design: Placebo-controlled, single-blind study.

-

Treatment Regimen:

-

Week 1: this compound 25 mg three times daily.

-

Weeks 2-6: this compound 100 mg three times daily.

-

-

Blood Pressure and Heart Rate Measurement: Recorded in the lying and standing positions.

-

Plasma Renin Activity (PRA) Measurement:

-

Sample Collection: Venous blood samples were collected.

-

Assay Method: Plasma renin activity was determined by radioimmunoassay (RIA) of angiotensin I generated during incubation of the plasma. While the specific commercial kit is not mentioned in the abstract, the general principle of RIA for angiotensin I was the standard method during that period.[6][7] This involves the competitive binding of radiolabeled angiotensin I and unlabeled (patient sample) angiotensin I to a specific antibody.

-

-

Isoproterenol Antagonism and Exercise Tachycardia: These were assessed to measure the degree of beta-blockade.

In-Vitro Protocol: Inhibition of Isoproterenol-Stimulated Renin Release

This protocol is based on early in-vitro studies using rat kidney slices.

-

Tissue Preparation: Renal cortical slices were prepared from rat kidneys.

-

Experimental Setup: The kidney slices were incubated in a suitable buffer.

-

Stimulation of Renin Release: Isoproterenol, a non-selective beta-agonist, was added to the incubation medium to stimulate renin release.

-

Inhibition with this compound: In experimental groups, this compound was added to the incubation medium at various concentrations prior to the addition of isoproterenol to assess its inhibitory effect.

-

Measurement of Renin Release: The concentration of renin in the incubation medium was measured, likely using a bioassay or an early form of radioimmunoassay adapted for animal studies.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Effect on the Renin-Angiotensin-Aldosterone System

The following diagram illustrates the mechanism by which this compound influences the RAAS cascade.

Experimental Workflow of a Typical Early Clinical Trial

The diagram below outlines the typical workflow of an early clinical study investigating the effects of this compound on plasma renin activity.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Plasma levels and effects of this compound on blood pressure, adrenergic beta receptor blockade, and plasma renin activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on blood pressure and plasma renin activity in thiazide-resistant hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of beta blockade (carvedilol or this compound) on activation of the renin-angiotensin-aldosterone system and natriuretic peptides in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Genetic Variation on Metoprolol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, exhibits significant inter-individual variability in its therapeutic response and adverse effects. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. This technical guide provides an in-depth exploration of the genetic factors influencing this compound pharmacokinetics and pharmacodynamics, with a focus on the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.

Introduction to this compound Metabolism

This compound is extensively metabolized in the liver, with approximately 70-80% of its metabolism dependent on the CYP2D6 enzyme.[1][2] The primary metabolic pathways are α-hydroxylation and O-demethylation, leading to the formation of metabolites with negligible pharmacological activity.[3] Due to the significant role of CYP2D6, genetic variations in the CYP2D6 gene can drastically alter the metabolic capacity of an individual, leading to different metabolizer phenotypes.

These phenotypes are generally categorized as:

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to accelerated metabolism.

-

Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles, considered the "normal" metabolizer status.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, resulting in significantly reduced or absent enzyme activity.[4]

The prevalence of these phenotypes varies among different ethnic populations. For instance, the poor metabolizer phenotype is more common in Caucasians.[5][6]

Impact of CYP2D6 Polymorphisms on this compound Pharmacokinetics

Genetic variations in CYP2D6 have a profound impact on the pharmacokinetic profile of this compound. A meta-analysis of several studies has quantified these differences, highlighting the substantial increase in drug exposure in individuals with reduced or no CYP2D6 enzyme activity.[7][8][9]

| Pharmacokinetic Parameter | Comparison | Fold Difference |

| Peak Plasma Concentration (Cmax) | UM vs. PM | 5.3-fold lower in UM |

| EM vs. PM | 2.3-fold lower in EM | |

| Area Under the Curve (AUC) | UM vs. PM | 13-fold lower in UM |

| EM vs. PM | 4.9-fold lower in EM | |

| Elimination Half-life (t1/2) | UM vs. PM | 2.6-fold shorter in UM |

| EM vs. PM | 2.3-fold shorter in EM | |

| Apparent Oral Clearance (CL/F) | UM vs. PM | 15-fold higher in UM |

| EM vs. PM | 5.9-fold higher in EM |

Data sourced from a meta-analysis by Blake et al.[7]

Another study provided median clearance values for different metabolizer groups following a 100 mg single dose of this compound:[10]

| CYP2D6 Phenotype | Median Total this compound Clearance (L/h) | Median Maximum Plasma Concentration (µg/L) |

| Poor Metabolizer (PM) | 31 | 260 |

| Extensive Metabolizer (EM) | 168 | 118 |

| Ultrarapid Metabolizer (UM) | 367 | 67 |

These pharmacokinetic differences are clinically significant. Poor metabolizers can have several-fold higher plasma concentrations of this compound compared to extensive metabolizers, which can lead to an increased risk of adverse effects.[5]

Clinical Implications of Altered this compound Metabolism

The pharmacokinetic variations driven by CYP2D6 genotype translate into observable differences in the pharmacodynamic response to this compound.

Heart Rate and Blood Pressure

Studies have consistently shown that CYP2D6 poor metabolizers experience a greater reduction in heart rate compared to extensive and ultrarapid metabolizers.[10][11] After a single 100 mg dose of this compound, the median reduction in exercise heart rate was 31 beats/min in PMs, 21 beats/min in EMs, and 18 beats/min in UMs.[1][10] In contrast, the effect on blood pressure is less consistent across studies.[10][12]

Adverse Drug Reactions

The increased plasma concentrations of this compound in poor metabolizers are associated with a higher incidence of adverse effects, most notably bradycardia (an abnormally slow heart rate).[2][13] One study found a statistically significant increase in the incidence of bradycardia in poor metabolizers compared to normal metabolizers.[13]

Experimental Protocols

Investigating the influence of genetic polymorphisms on this compound metabolism involves several key experimental approaches, from genotyping individuals to performing in vitro and in vivo metabolism studies.

CYP2D6 Genotyping

Determining an individual's CYP2D6 genotype is the first step in pharmacogenetic testing. Several molecular techniques are employed for this purpose.

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This technique is used to identify single nucleotide polymorphisms (SNPs) that define specific CYP2D6 alleles.

-

Principle: A specific region of the CYP2D6 gene is amplified using PCR. The resulting PCR product is then incubated with a restriction enzyme that recognizes a specific DNA sequence. If a SNP is present, it may create or abolish a restriction site, leading to different DNA fragment sizes after digestion. These fragments are then separated and visualized using gel electrophoresis.

-

General Protocol:

-

DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample.

-

PCR Amplification: The target region of the CYP2D6 gene is amplified using specific primers. A typical PCR reaction mix includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Restriction Digestion: The amplified PCR product is incubated with a specific restriction enzyme according to the manufacturer's instructions.

-

Gel Electrophoresis: The digested DNA fragments are separated on an agarose gel. The resulting banding pattern indicates the presence or absence of the specific SNP.[14][15][16]

-

Long-Range PCR (XL-PCR) for Copy Number Variation (CNV) Detection

XL-PCR is particularly useful for detecting gene duplications and deletions, which are common in the CYP2D6 locus and are characteristic of ultrarapid and poor metabolizer phenotypes, respectively.

-

Principle: This method uses a blend of DNA polymerases with proofreading activity to amplify long DNA fragments (typically >5 kb). Specific primers are designed to amplify regions that can reveal the presence of gene duplications or deletions.

-

General Protocol:

-

PCR Setup: A PCR master mix is prepared containing a long-range PCR enzyme mix, specific primers for CYP2D6 CNV detection, dNTPs, and genomic DNA.

-

PCR Cycling: The cycling conditions are optimized for the amplification of long DNA fragments, typically involving longer extension times. For example: initial denaturation at 94°C for 2 minutes, followed by 30-35 cycles of denaturation at 94°C for 20-30 seconds, annealing at a primer-specific temperature for 30 seconds, and extension at 68°C for 5-10 minutes, with a final extension at 68°C for 10 minutes.[17][18]

-

Gel Electrophoresis: The amplified products are analyzed on an agarose gel to identify fragments indicative of duplications or deletions.

-

In Vitro this compound Metabolism Studies

In vitro systems, such as human liver microsomes, are valuable tools for studying the kinetics of this compound metabolism and the inhibitory potential of other drugs.

Metabolism Assay Using Human Liver Microsomes

-

Principle: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYP450s. By incubating this compound with microsomes and necessary cofactors, the formation of its metabolites can be measured over time.

-

General Protocol:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, this compound (substrate), and a NADPH-regenerating system (cofactor) in a phosphate buffer.

-

Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C for a specific time period.

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The samples are then centrifuged, and the supernatant is analyzed using liquid chromatography-mass spectrometry (LC-MS) to quantify the parent drug and its metabolites (α-hydroxythis compound and O-demethylthis compound).[19][20][21]

-

Inhibition Studies: To determine the role of specific CYP enzymes, selective inhibitors (e.g., quinidine for CYP2D6) can be included in the incubation mixture.[20]

-

Clinical Pharmacokinetic Studies

Clinical studies are essential to understand how genetic polymorphisms affect this compound's pharmacokinetics and pharmacodynamics in humans.

-

Study Design: A common design is a single-dose pharmacokinetic study where healthy volunteers with different CYP2D6 genotypes are administered a single oral dose of this compound.[10]

-

Methodology:

-

Subject Recruitment: Participants are genotyped for CYP2D6 and grouped according to their metabolizer phenotype.

-

Drug Administration: A standardized dose of this compound is administered to each participant.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites are measured using a validated analytical method like LC-MS. Pharmacokinetic parameters such as Cmax, AUC, t1/2, and clearance are then calculated.

-

Pharmacodynamic Assessment: Pharmacodynamic parameters, such as heart rate and blood pressure, are measured at various time points to correlate with drug concentrations.[10][22]

-

Visualizing the Pathways and Workflows

To better understand the complex relationships in this compound metabolism and its genetic determinants, the following diagrams illustrate the key processes.

References

- 1. This compound's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]

- 2. This compound and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically Based Pharmacokinetic Modeling of this compound Enantiomers and α-Hydroxythis compound to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. META-ANALYSIS OF CYP2D6 METABOLIZER PHENOTYPE AND this compound PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: A meta-analysis of CYP2D6 metabolizer phenotype and this compound pharmacokinetics. [scholars.duke.edu]

- 9. ClinPGx [clinpgx.org]

- 10. Impact of the ultrarapid metabolizer genotype of cytochrome P450 2D6 on this compound pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP2D6 is a major determinant of this compound disposition and effects in hospitalized Russian patients treated for acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Development of a PCR-based strategy for CYP2D6 genotyping including gene multiplication of worldwide potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytochrome P450 Enzymes Involved in this compound Metabolism and Use of this compound as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The oxidative metabolism of this compound in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Examination of this compound Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into Metoprolol's Blood-Brain Barrier Permeability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metoprolol, a widely prescribed beta-1 selective adrenergic antagonist, is used in the management of various cardiovascular diseases. Its ability to cross the blood-brain barrier (BBB) is of significant clinical interest due to a range of associated central nervous system (CNS) effects. This technical guide provides a detailed examination of this compound's BBB permeability, consolidating quantitative data, outlining key experimental methodologies, and visualizing the underlying mechanisms and workflows. The guide synthesizes findings from in vivo, in vitro, and in silico studies to offer a comprehensive overview for researchers in pharmacology and drug development.

Introduction: The Blood-Brain Barrier and this compound

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside[1]. This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens[2]. However, it also poses a significant challenge for the delivery of therapeutic agents to the CNS[1].

This compound's therapeutic action is primarily peripheral, but its penetration into the CNS has been documented, leading to side effects such as sleep disturbances, vivid dreams, and fatigue[3][4][5]. The extent of this penetration is largely governed by its physicochemical properties, particularly its lipophilicity, and its interaction with BBB transport systems[5][6]. Understanding the dynamics of this compound's transit across the BBB is essential for optimizing its therapeutic use and mitigating potential adverse neurological effects.

Physicochemical Properties and Passive Diffusion

The primary mechanism by which many drugs cross the BBB is passive diffusion, a process heavily influenced by the molecule's lipophilicity, size, and hydrogen bonding capacity[7]. Lipophilic, small molecules tend to permeate the lipid membranes of the BBB endothelial cells more readily[6][7]. This compound is classified as a moderately lipophilic compound, positioning it between highly lipophilic beta-blockers like propranolol and hydrophilic agents like atenolol[4][5][6]. This intermediate lipophilicity allows it to cross the BBB to a significant extent, unlike hydrophilic drugs which are largely excluded from the brain[4][6].

Quantitative Data on this compound's BBB Permeability

Quantitative analysis provides a clearer picture of a drug's ability to penetrate the CNS. The most common metric from in vivo studies is the brain-to-plasma concentration ratio (Kp), which indicates the extent of drug distribution into the brain tissue.

| Parameter | Value | Species/Model | Method | Source(s) |

| Brain-to-Plasma Ratio | ~12 | Human | Post-mortem tissue analysis | [3][8] |

| BBB Permeability Class | Moderate | General Classification | Based on lipophilicity and CNS effects | [4][9] |

| P-glycoprotein (P-gp) Interaction | Not an inhibitor | In vitro (Caco-2 cells) | Digoxin transport assay | [10] |

| P-glycoprotein (P-gp) Interaction | Predicted Substrate | In silico | Computational Model | [11] |

Table 1: Summary of Quantitative Data on this compound's BBB Permeability.

Role of Efflux Transporters: P-glycoprotein

While passive diffusion is a key factor, the net accumulation of a drug in the brain is also regulated by active efflux transporters at the BBB. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a primary efflux pump that actively transports a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS penetration[12][13].

Studies on this compound's interaction with P-gp have yielded specific insights. While some computational models predict it may be a P-gp substrate, experimental evidence from in vitro models suggests it is not a significant inhibitor of P-gp[10][11]. This indicates that while P-gp might play a minor role in limiting this compound's brain access, it is unlikely to be the dominant factor in its transport dynamics, especially when compared to potent P-gp substrates.

Experimental Protocols for Permeability Assessment

The investigation of BBB permeability utilizes a variety of in vivo and in vitro models. Each provides unique advantages for screening and mechanistic studies.

In Vivo Methodology: In Situ Brain Perfusion

The in situ brain perfusion technique is a powerful in vivo method to measure the rate of drug uptake into the brain, independent of systemic pharmacokinetics.

Objective: To determine the brain uptake clearance of this compound.

Protocol:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.

-

Perfusion: The heart is stopped, and the brain is perfused via the carotid artery with a controlled, artificial physiological buffer (perfusate) containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose).

-

Timed Infusion: Perfusion is maintained for a short, defined period (e.g., 30-300 seconds).

-

Termination & Dissection: The perfusion is stopped, the animal is decapitated, and the brain is rapidly removed and dissected into specific regions.

-

Sample Analysis: Brain tissue and perfusate samples are analyzed for this compound and marker concentrations using LC-MS/MS or scintillation counting.

-

Calculation: The brain uptake clearance (K_in) is calculated, representing the volume of perfusate cleared of the drug by the brain per unit time per gram of tissue.

In Vitro Methodology: Transwell Permeability Assay